molecular formula C23H19N3O3 B12735070 Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)- CAS No. 110924-78-2

Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)-

Cat. No.: B12735070
CAS No.: 110924-78-2
M. Wt: 385.4 g/mol
InChI Key: GGIDEHNEDOQHCT-UHFFFAOYSA-N
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Description

Azetidine, 3-methoxy-1-((4-oxo-3-phenyl-4H-pyrido(2,1-a)phthalazin-1-yl)carbonyl)- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine derivatives typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield functionalized azetidines .

Industrial Production Methods

Industrial production of azetidine derivatives often employs catalytic processes such as the Suzuki–Miyaura cross-coupling reaction. This method allows for the efficient synthesis of functionalized azetidines by coupling brominated pyrazole–azetidine hybrids with boronic acids .

Chemical Reactions Analysis

Types of Reactions

Azetidine derivatives undergo various types of chemical reactions, including:

    Oxidation: Azetidines can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert azetidines to their corresponding amines.

    Substitution: Azetidines can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields N-oxides, while reduction results in amines .

Properties

CAS No.

110924-78-2

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

1-(3-methoxyazetidine-1-carbonyl)-3-phenylpyrido[2,1-a]phthalazin-4-one

InChI

InChI=1S/C23H19N3O3/c1-29-17-13-25(14-17)22(27)20-11-19(15-7-3-2-4-8-15)23(28)26-21(20)18-10-6-5-9-16(18)12-24-26/h2-12,17H,13-14H2,1H3

InChI Key

GGIDEHNEDOQHCT-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C(=O)C2=C3C4=CC=CC=C4C=NN3C(=O)C(=C2)C5=CC=CC=C5

Origin of Product

United States

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